![molecular formula C16H15NO3 B5228712 2-[benzoyl(ethyl)amino]benzoic acid](/img/structure/B5228712.png)
2-[benzoyl(ethyl)amino]benzoic acid
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Overview
Description
2-[Benzoyl(ethyl)amino]benzoic acid, also known as benzocaine, is a local anesthetic commonly used in medical and dental procedures. It was first synthesized in 1890 by the German chemist Eduard Ritsert and has since become a widely used anesthetic due to its effectiveness and low toxicity.
Scientific Research Applications
Benzocaine has been extensively studied for its use as a local anesthetic in medical and dental procedures. It is commonly used in topical creams and gels to numb the skin or mucous membranes before a procedure. Benzocaine has also been studied for its use in reducing pain during needle insertion, such as for vaccinations or blood draws.
Mechanism of Action
Benzocaine works by blocking nerve impulses from the affected area to the brain, thereby reducing pain. It does this by binding to sodium channels in the nerve membrane, preventing the influx of sodium ions that are necessary for the nerve impulse to travel. This results in a decrease in the depolarization of the nerve membrane, leading to a decrease in pain sensation.
Biochemical and Physiological Effects
Benzocaine is rapidly absorbed through the skin or mucous membranes and is metabolized in the liver. It has a half-life of approximately 2-4 hours and is excreted primarily through the kidneys. Benzocaine has low toxicity and is generally well-tolerated, although it can cause allergic reactions in some individuals.
Advantages and Limitations for Lab Experiments
Benzocaine is commonly used in lab experiments as a local anesthetic for animals. It is preferred over other anesthetics due to its low toxicity and rapid onset of action. However, it can also interfere with certain biochemical assays and should be used with caution in experiments where its presence may affect the results.
Future Directions
For 2-[benzoyl(ethyl)amino]benzoic acid research include the development of new formulations and delivery methods, investigation of its potential use in treating chronic pain conditions, and research into its mechanism of action for the development of new pain relief drugs.
Synthesis Methods
Benzocaine can be synthesized through a condensation reaction between p-aminobenzoic acid and benzoyl chloride in the presence of sodium bicarbonate. The resulting product is then purified through recrystallization to obtain pure 2-[benzoyl(ethyl)amino]benzoic acid. This synthesis method has been optimized over the years to increase yield and purity, making it a cost-effective and efficient way to produce 2-[benzoyl(ethyl)amino]benzoic acid.
properties
IUPAC Name |
2-[benzoyl(ethyl)amino]benzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15NO3/c1-2-17(15(18)12-8-4-3-5-9-12)14-11-7-6-10-13(14)16(19)20/h3-11H,2H2,1H3,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BIGSIYZFXVXZFR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C1=CC=CC=C1C(=O)O)C(=O)C2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[Ethyl(phenylcarbonyl)amino]benzoic acid |
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